molecular formula C22H23NO3 B1326570 2-(4-异丁氧基苯基)-6,8-二甲基喹啉-4-甲酸 CAS No. 932886-65-2

2-(4-异丁氧基苯基)-6,8-二甲基喹啉-4-甲酸

货号: B1326570
CAS 编号: 932886-65-2
分子量: 349.4 g/mol
InChI 键: WUAAHEWPUXOBAJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C22H23NO3 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

海洋药物合成研究

喹啉衍生物,如海洋药物研究中合成的衍生物,因其抗肿瘤特性而受到关注。4H-色满-2-羧酸衍生物的合成,其与喹啉化合物具有结构相似性,因其在抗肿瘤抗生素四氢异喹啉天然产物研究中的潜力而受到探索 (Li 等人,2013)

光敏保护基团

基于喹啉衍生物(如 8-溴-7-羟基喹啉)的光敏保护基团的开发证明了它们在生物学研究中的效用。这些化合物提供了增强的量子效率和多光子诱导的光解敏感性,这使得它们对于封闭生物信使非常有价值 (Fedoryak 和 Dore,2002)

质谱和药物开发

在质谱研究中,双取代异喹啉作为脯氨酰羟化酶抑制剂候选药物表现出有希望的特性。这些化合物在碰撞诱导解离后形成羧酸的气相反应突出了它们在临床和法医分析中的潜力 (Thevis 等人,2008)

金属配合物和材料科学

由 2-苯基喹啉衍生物(如 2-(4-氟苯基)喹啉-4-羧酸)生成的镉配合物及其荧光行为和抗菌活性的研究。这些研究强调了喹啉衍生物在开发具有特定光学和生物学性质的新材料中的潜力 (Lei 等人,2014)

有机锡羧酸盐在化学中的应用

基于酰胺羧酸的有机锡羧酸盐的合成和表征证明了使用喹啉衍生物可以实现多种分子结构。这些化合物有助于理解有机锡化学中的配位模式和超分子结构 (Xiao 等人,2013)

作用机制

Target of Action

The primary target of 2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid, also known as Febuxostat, is the enzyme xanthine oxidase (XO) . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and further to uric acid, which is a key process in purine metabolism .

Mode of Action

Febuxostat is a non-purine selective inhibitor of xanthine oxidase . It works by binding to the molybdenum-pterin center of xanthine oxidase, which inhibits the enzyme’s activity . This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, thereby reducing serum uric acid levels .

Biochemical Pathways

The inhibition of xanthine oxidase disrupts the purine degradation pathway, leading to a decrease in the production of uric acid . This results in lower serum uric acid concentrations and reduces the risk of urate crystal formation, a common cause of gout .

Pharmacokinetics

Febuxostat exhibits good bioavailability, with more than 84% of the drug being absorbed after oral administration . It has a mean terminal elimination half-life of approximately 5 to 8 hours . The drug is metabolized via multiple pathways involving both CYP450 enzymes and uridine diphosphate glucuronosyltransferases . About 49% of the drug is excreted in the urine, mostly as metabolites .

Result of Action

The primary result of Febuxostat’s action is a reduction in serum uric acid levels . This can help prevent the formation of urate crystals, thereby reducing inflammation and pain associated with gout .

Action Environment

Environmental factors such as diet and lifestyle can influence the efficacy of Febuxostat. For instance, a diet high in purines can increase uric acid levels, potentially counteracting the effects of Febuxostat .

安全和危害

In February 2019, a black box warning for Febuxostat was added, based on the findings of a post-market clinical study (the CARES trial) where there was an increased risk of cardiovascular (CV) fatal outcomes in patients with gout and known cardiovascular disease treated with Febuxostat, when compared to those treated with allopurinol .

未来方向

The manufacturer and the FDA advise health professionals to limit the use of Febuxostat to second-line therapy in patients who have an inadequate response or intolerance to allopurinol, and to avoid the use of Febuxostat in patients with cardiovascular diseases .

生化分析

Biochemical Properties

2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with xanthine oxidase, an enzyme involved in the oxidation of hypoxanthine to xanthine and xanthine to uric acid . By inhibiting xanthine oxidase, 2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid reduces the production of uric acid, making it a potential therapeutic agent for conditions such as gout . The nature of this interaction involves the binding of the compound to the molybdenum pterin center of xanthine oxidase, thereby inhibiting its activity .

Cellular Effects

2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of enzymes involved in purine metabolism . This modulation can lead to changes in gene expression and cellular metabolism, particularly in cells that rely heavily on purine synthesis and degradation. Additionally, the compound’s inhibitory effect on xanthine oxidase can result in decreased oxidative stress within cells, as xanthine oxidase is a source of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of 2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its binding to the active site of xanthine oxidase. This binding is non-competitive and involves interactions with the molybdenum pterin center, which is crucial for the enzyme’s catalytic activity . By inhibiting xanthine oxidase, the compound prevents the oxidation of hypoxanthine and xanthine, leading to reduced production of uric acid . This mechanism is particularly relevant in the context of hyperuricemia and gout, where excessive uric acid production is a key pathological feature .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that the compound maintains its inhibitory effect on xanthine oxidase, leading to sustained reductions in uric acid levels . Additionally, in vitro studies have demonstrated that the compound’s effects on cellular function, such as reduced oxidative stress, persist over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of 2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid vary with different dosages. At lower doses, the compound effectively reduces uric acid levels without significant adverse effects . At higher doses, some toxic effects have been observed, including liver and kidney toxicity . These findings suggest a threshold effect, where the compound’s therapeutic benefits are maximized at optimal dosages, while higher dosages may lead to toxicity .

Metabolic Pathways

2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is involved in metabolic pathways related to purine metabolism. It interacts with enzymes such as xanthine oxidase, which plays a crucial role in the degradation of purines to uric acid . By inhibiting xanthine oxidase, the compound alters the metabolic flux of purine degradation, leading to decreased levels of uric acid and other metabolites . This interaction highlights the compound’s potential in modulating metabolic pathways associated with hyperuricemia and related disorders .

Transport and Distribution

Within cells and tissues, 2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . The compound has been shown to bind to albumin in the bloodstream, facilitating its distribution to various tissues . Additionally, its interaction with cellular transporters ensures its uptake into target cells, where it can exert its inhibitory effects on xanthine oxidase .

Subcellular Localization

The subcellular localization of 2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is primarily within the cytoplasm, where it interacts with xanthine oxidase . The compound’s activity is influenced by its localization, as the cytoplasmic environment provides access to its target enzyme . Furthermore, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in inhibiting xanthine oxidase .

属性

IUPAC Name

6,8-dimethyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-13(2)12-26-17-7-5-16(6-8-17)20-11-19(22(24)25)18-10-14(3)9-15(4)21(18)23-20/h5-11,13H,12H2,1-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAAHEWPUXOBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OCC(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。